4-Bromo-2-fluoro-5-methylaniline
Overview
Description
The compound 4-Bromo-2-fluoro-5-methylaniline is a derivative of aniline, a molecule that is part of a broader class of compounds known as aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring that is substituted with various halogens and alkyl groups. The specific substitutions on the aromatic ring in this case are a bromine atom, a fluorine atom, and a methyl group, which influence the chemical behavior and physical properties of the molecule.
Synthesis Analysis
The synthesis of halogenated anilines typically involves the substitution of hydrogen atoms on an aromatic ring with halogen atoms through a halogenation reaction. For instance, the synthesis of 4-bromo-2-fluoroaniline, a related compound, can be achieved by bromination of 2-fluoroaniline . The synthesis of complex molecules like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, starting from simpler molecules such as pyridin-4-ol and 4-bromo-2-fluoroaniline .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction and compared with DFT calculations . Similarly, the structural and electronic properties of a Schiff-base molecule with a 4-bromo-5-fluoro substitution pattern were investigated using DFT and spectroscopic methods .
Chemical Reactions Analysis
Halogenated anilines can participate in various chemical reactions due to the presence of reactive sites such as the amino group and the halogen atoms. These sites can undergo substitution reactions, coupling reactions, and can also influence the electronic properties of the molecule, affecting its reactivity. For example, the synthesis of 4-bromo-3-methylanisole involves a bromination reaction, which is a type of substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluoro-5-methylaniline would be influenced by the presence of the substituents on the aromatic ring. The bromine and fluorine atoms are electronegative and would affect the electron distribution in the molecule, potentially impacting its boiling point, melting point, solubility, and stability. The methyl group would contribute to the molecule's hydrophobic character. The synthesis of related compounds like methyl 4-bromo-2-methoxybenzoate involves steps such as bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, which reflect the complexity of manipulating the physical and chemical properties of such molecules .
Scientific Research Applications
Metabolic Pathways and Transformation Products
The metabolism of related compounds such as 2-halogenated 4-methylanilines in rat liver microsomes has been studied, focusing on the identification of metabolites formed. This research shows the formation of metabolites from side-chain C-hydroxylation and N-hydroxylation, though aromatic ring hydroxylation is not a major reaction pathway. This study is relevant for understanding the metabolic processes and potential transformation products of 4-Bromo-2-fluoro-5-methylaniline (Boeren et al., 1992).
Reactions with Hemoglobin and Cytochrome
Research on the reactions of 4-halogeno-N,N-dimethylaniline-N-oxides, including brominated analogs, with hemoglobin and ferricytochrome c, offers insight into the transformation and interaction of these compounds with biological systems. Such studies can be pivotal in understanding the biochemical interactions and reactions of related compounds like 4-Bromo-2-fluoro-5-methylaniline (Renner, 2004).
Influence on SNAr Reactions
The influence of steric and electronic effects on the mechanism of SNAr reactions, particularly in dimethyl sulphoxide, has been investigated using halogenated compounds similar to 4-Bromo-2-fluoro-5-methylaniline. These studies offer valuable insights into how such substituents affect reaction mechanisms and rates, crucial for synthetic applications of 4-Bromo-2-fluoro-5-methylaniline (Onyido & Hirst, 1991).
Metabonomic Assessment of Toxicity
A metabonomic approach using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has been applied to assess the toxicity of compounds like 2-fluoro-4-methylaniline in earthworms. This research helps understand the toxicological impacts of similar compounds, potentially including 4-Bromo-2-fluoro-5-methylaniline, on ecological systems (Bundy et al., 2002).
Synthesis and Chemical Transformations
Various synthetic methods and chemical transformations involving halogenated anilines, closely related to 4-Bromo-2-fluoro-5-methylaniline, have been developed. These include methodologies for synthesizing compounds like 4-Bromo-2-chlorotoluene, which provide insights into the synthetic utility of 4-Bromo-2-fluoro-5-methylaniline in organic synthesis (Xue Xu, 2006).
Non-Linear Optical Properties and Reactivity
The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reaction and exploration of their non-linear optical properties highlights the potential application of 4-Bromo-2-fluoro-5-methylaniline in material science (Rizwan et al., 2021).
Applications in Organic Chemistry and Drug Synthesis
Studies involving the synthesis of fluorobromobiphenyl compounds and other derivatives using halogenated anilines demonstrate the utility of 4-Bromo-2-fluoro-5-methylaniline in the synthesis of complex organic molecules and potential drug intermediates (Qiu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIVALIHOZFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426940 | |
Record name | 4-Bromo-2-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methylaniline | |
CAS RN |
418762-26-2 | |
Record name | 4-Bromo-2-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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